
Remimazolam (benzenesulfonate)
Overview
Description
Remimazolam besylate is a water-soluble, ultra-short-acting intravenous benzodiazepine. It has been approved for use as a general anesthetic and for procedural sedation in various regions, including the United States, Europe, Japan, South Korea, and China . Remimazolam besylate enhances γ-amino-butyric acid A receptor activity, leading to cell membrane hyperpolarization and inhibition of neural activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of remimazolam besylate involves several steps, starting from the alcohol intermediate (BHDP). The process includes oxidation using pyridine sulfur trioxide complex as an oxidizing agent, followed by cyclization to obtain remimazolam without isolating the ketone intermediate (BODP) . Another method involves lyophilization to prepare stable amorphous remimazolam besylate .
Industrial Production Methods: Industrial production of remimazolam besylate requires stringent control of reaction conditions to ensure high yield and purity. The process typically involves continuous infusion and careful monitoring of temperature, pressure, and pH levels to optimize the reaction .
Chemical Reactions Analysis
Step 1: Formation of Remimazolam Base
The synthesis begins with the reaction of intermediate compound Methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a] benzodiazepin-4-yl]propanoate (Formula IV) with an amino ketal compound (e.g., 1-amino-2,2-dimethoxypropane) in the presence of triflic anhydride. This step avoids hazardous reagents like Dess-Martin periodinane (DMP), improving safety and yield .
Step 2: Cyclization and Deprotection
The intermediate undergoes acid-catalyzed deprotection of the ketal group followed by cyclization to form the imidazobenzodiazepine core structure .
Step 3: Salt Formation
The free base of remimazolam is converted to the benzenesulfonate salt via reaction with benzenesulfonic acid. For example:
-
Reactants : Remimazolam base (20.0 g), acetone (300 mL), benzenesulfonic acid (10.5 g).
-
Conditions : Stirring at 20–25°C for 2 hours.
Reaction Step | Reactants | Conditions | Product | Yield |
---|---|---|---|---|
Base synthesis | Formula IV + amino ketal compound | Triflic anhydride, 25°C | Remimazolam intermediate | >80% |
Cyclization | Intermediate + HCl | Acidic, 40–60°C | Remimazolam free base | 95% |
Salt formation | Remimazolam base + benzenesulfonic acid | Acetone, 20–25°C | Remimazolam benzenesulfonate | 90% |
Metabolic Reactions
Remimazolam benzenesulfonate undergoes rapid hydrolysis via tissue esterases, primarily carboxylesterase-1 (CES1) in the liver, producing the inactive metabolite CNS7054 (Figure 1) .
Key Features:
-
Hydrolysis : The carboxylic ester group in remimazolam is cleaved, forming CNS7054, which has 300-fold lower affinity for GABA<sub>A</sub> receptors .
-
Independence from CYP450 : Unlike midazolam, remimazolam bypasses cytochrome P450 enzymes, minimizing drug-drug interactions .
-
Excretion : CNS7054 is further glucuronidated and hydroxylated before renal excretion .
Comparative Reactivity with Other Benzodiazepines
Stability and Degradation
-
pH Sensitivity : Remimazolam benzenesulfonate is stable in neutral to slightly acidic conditions but degrades in strongly alkaline environments.
-
Thermal Stability : Decomposition occurs above 100°C, forming brominated byproducts .
Key Research Findings
Scientific Research Applications
Remimazolam is a novel benzodiazepine drug with an ultra-short duration of action, used intravenously for sedation and general anesthesia . It has been approved for clinical use since 2020 in Japan and boasts properties such as rapid onset, controllable sedation, and minor impact on respiration and circulation . Remimazolam functions by modulating γ-aminobutyric acid type A (GABAA) receptors to produce sedative effects . It is rapidly converted into an inactive metabolite by tissue esterase enzymes . If required, the effects of remimazolam can be reversed through the administration of flumazenil .
Scientific Research Applications
Remimazolam and its benzenesulfonate form have been investigated for various clinical applications, with research focusing on their effectiveness and safety in different scenarios.
General Anesthesia: Studies have explored the use of remimazolam for general anesthesia. Research indicates that an induction dosage of 0.2 mg/kg/min and a maintenance dose of 1 mg/kg/h could be efficacious for general anesthesia . When compared to midazolam, remimazolam has demonstrated greater sedation and quicker recovery .
Procedural Sedation: Remimazolam has been utilized in endoscopic procedures . Studies have assessed the use of remimazolam in patients undergoing gastrointestinal procedures such as colonoscopy, endoscopy, and bronchoscopy . Adequate sedation was achieved in the majority of subjects, and sedation could be rapidly reversed within 1 minute with flumazenil. Subjects also recovered with a median time of less than 10 minutes, and no serious adverse events were reported with the use of the drug .
Cardiac Surgery: Remimazolam benzenesulfonate has been evaluated in cardiac surgery patients under general anesthesia . Compared with propofol, remimazolam benzenesulfonate benefited cardiac surgery patients under general anesthesia by reducing hemodynamic fluctuations . It can also influence the surgical stress response and respiratory function, thereby reducing anesthesia-related adverse reactions .
Combined with Other Anesthetics: The clinical application of remimazolam benzenesulfonate combined with esketamine in endoscopic retrograde cholangiopancreatography (ERCP) has been explored . The combination of remimazolam benzenesulfonate and esketamine could maintain the stability of hemodynamics among the patients more effectively .
Painless Induced Abortion: Some researchers applied remimazolam benzenesulfonate combined with propofol in painless induced abortion . The results demonstrated a low incidence of injection pain, mild inhibition of respiratory circulation, and higher quality of awakening .
Data Tables
Limited data tables are available within the search results. However, the study comparing remimazolam benzenesulfonate and esketamine to fentanyl and propofol during ERCP provides some data points :
Measurement | Remimazolam Benzenesulfonate + Esketamine | Fentanyl + Propofol |
---|---|---|
Mean Arterial Pressure (MAP) | Maintained stability more effectively | Greater reduction |
Heart Rate (HR) | Higher at T4 | Lower at T4 |
Respiratory Rate (RR) | Higher at T4 | Lower at T4 |
Oxygen Saturation (SpO2) | Higher at T4 | Lower at T4 |
Awakening Time | Lower | Higher |
Incidence of Adverse Reactions | Lower | Higher |
Case Studies
- ERCP Procedures: A study involving 92 patients undergoing ERCP compared remimazolam benzenesulfonate combined with esketamine to fentanyl and propofol . The remimazolam/esketamine group showed statistically significant differences in MAP compared to baseline, higher HR and RR at the postoperative awakening stage (T4), and better SpO2 levels . The remimazolam/esketamine group also had shorter awakening times, lower pain scores, and fewer instances of bradycardia, nausea, vomiting, and chills .
- Cardiac Surgery: Research has demonstrated that remimazolam benzenesulfonate can be beneficial in cardiac surgery by reducing hemodynamic fluctuations compared to propofol . Additionally, the use of remimazolam benzenesulfonate was associated with fewer adverse reactions .
- Colonoscopy: A study by Worthington et al. assessed the use of remimazolam in volunteers undergoing colonoscopy . Adequate sedation for colonoscopy was achieved in 33 of 44 subjects and observed that sedation could be rapidly reversed within 1 minute with flumazenil . In addition, after the procedure, subjects recovered with a median time of <10 minutes . Finally, no serious adverse events were reported with the use of the drug .
Mechanism of Action
Remimazolam besylate enhances the activity of γ-amino-butyric acid A receptors, leading to cell membrane hyperpolarization and inhibition of neural activity . This action results in sedation and anesthesia. The compound is designed to incorporate a carboxylic ester moiety into the benzodiazepine core, making it a substrate for non-specific tissue esterase enzymes . This design allows for rapid hydrolysis and elimination of the drug .
Comparison with Similar Compounds
Similar Compounds:
- Midazolam
- Propofol
- Etomidate
- Remifentanil
Comparison: Remimazolam besylate is unique due to its ultra-short-acting nature and rapid hydrolysis by non-specific tissue esterase enzymes . Compared to midazolam, remimazolam besylate has a faster onset and offset of action . Unlike propofol, remimazolam besylate causes less hemodynamic instability and respiratory depression . Etomidate and remifentanil are also short-acting anesthetics, but remimazolam besylate offers a more predictable pharmacokinetic profile and a lower risk of adverse effects .
Biological Activity
Remimazolam benzenesulfonate is an ultra-short-acting sedative and anesthetic agent belonging to the benzodiazepine class. It has garnered significant attention due to its rapid onset, short duration of action, and favorable safety profile. This article delves into its biological activity, pharmacological properties, clinical applications, and comparative studies with other anesthetics such as propofol.
Pharmacological Mechanism
GABA Receptor Interaction
Remimazolam functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. By binding to this receptor, it enhances the influx of chloride ions, leading to hyperpolarization of neuronal membranes and subsequent inhibition of neuronal activity . This mechanism underlies its sedative, anxiolytic, and amnesic effects.
Metabolism
One of the key advantages of remimazolam is its metabolism. It is rapidly hydrolyzed by tissue esterases into an inactive metabolite (CNS7054), making it independent of liver and kidney function for clearance. This characteristic allows for predictable pharmacokinetics and minimizes the risk of drug accumulation .
Clinical Applications
Remimazolam has been evaluated in various clinical settings, particularly in anesthesia for surgical procedures. Its effectiveness has been compared to traditional agents like propofol.
Case Studies
-
Cardiac Surgery
A study involving 80 patients undergoing cardiac surgery demonstrated that remimazolam resulted in fewer hemodynamic fluctuations compared to propofol. Parameters such as mean arterial pressure and cardiac index were significantly better maintained in the remimazolam group during critical phases of surgery . Additionally, recovery times were shorter, with fewer adverse reactions reported. -
Endoscopic Procedures
In a clinical trial assessing the combination of remimazolam and esketamine for endoscopic retrograde cholangiopancreatography (ERCP), the results indicated high safety and efficacy profiles. The incidence of injection pain was notably lower with remimazolam . -
General Anesthesia
A meta-analysis highlighted that remimazolam significantly reduced the incidence of hypotension (69%) and bradycardia (75%) compared to propofol during general anesthesia, making it particularly suitable for patients with compromised cardiovascular function .
Comparative Efficacy and Safety
Parameter | Remimazolam | Propofol |
---|---|---|
Onset Time | ~1 min | ~30 sec |
Duration of Action | ~30 min | ~5-10 min |
Hypotension Incidence | 5% | 17% |
Bradycardia Incidence | 3% | 12% |
Injection Pain | Lower incidence | Higher incidence |
Recovery Time | Shorter (~6 min) | Longer (~12 min) |
Research Findings
Recent studies have underscored remimazolam's unique profile as a "soft drug," characterized by its rapid onset and offset properties without significant residual effects post-infusion . The drug's design allows for a linear pharmacokinetic relationship with dosage, offering flexibility in titration during procedures.
Q & A
Basic Research Questions
Q. What are the key pharmacological mechanisms underlying remimazolam benzenesulfonate’s sedative effects?
Remimazolam benzenesulfonate acts as a short-acting GABAA receptor agonist, enhancing inhibitory neurotransmission by binding to the receptor’s α-subunit. This potentiates chloride influx, leading to neuronal hyperpolarization and sedation. Unlike midazolam, its metabolism via hepatic carboxylesterase (CES) produces an inactive metabolite (CNS7054), enabling rapid clearance and reduced accumulation . Preclinical studies confirm its high receptor affinity (Ki = 30 nmol/L) and lack of subtype selectivity, contributing to predictable pharmacokinetics .
Q. How should researchers design a clinical trial comparing remimazolam with propofol in elderly patients?
Key considerations include:
- Population : Enroll patients aged ≥60 years with ASA classifications I-III to reflect clinical diversity .
- Intervention : Use standardized dosing (e.g., 0.2 mg/kg remimazolam + 5 µg/kg alfentanil vs. 2 mg/kg propofol) with supplemental doses for intraoperative adjustments .
- Outcomes : Measure wake-up time, hemodynamic stability (blood pressure, heart rate), and adverse events (respiratory depression, hypotension).
- Statistical Analysis : Apply t-tests for normally distributed continuous data (e.g., recovery times) and non-parametric tests (e.g., χ²) for categorical outcomes like adverse event rates .
Q. What safety protocols are recommended for handling remimazolam in laboratory settings?
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to prevent skin/eye contact .
- Exposure Management : In case of inhalation, move to fresh air; for skin contact, wash thoroughly with soap and water .
- Waste Disposal : Follow OSHA HCS guidelines for hazardous waste, as remimazolam is classified for acute toxicity (oral, dermal, inhalation) and skin sensitization .
Advanced Research Questions
Q. How can contradictions in adverse event rates between remimazolam studies be methodologically addressed?
Discrepancies (e.g., lower hypotension rates in some trials vs. comparable rates in others ) may arise from:
- Population Heterogeneity : Stratify analyses by age, comorbidities (e.g., cardiovascular disease), or ASA classification.
- Dosing Variability : Standardize supplemental dosing protocols (e.g., 2–5 mg remimazolam top-ups ) to minimize confounders.
- Statistical Power : Conduct post-hoc power analyses to assess whether non-significant findings (e.g., P > 0.05 for hypotension ) reflect true equipoise or Type II errors .
Q. What preclinical models are appropriate to assess remimazolam’s neurocognitive effects?
- Murine Models : Dose-dependent neuronal loss in mouse cortex regions (e.g., 0.5–2 mg/kg remimazolam) can be quantified via histopathology and behavioral assays (e.g., Morris water maze) .
- Mechanistic Studies : Evaluate glutamate excitotoxicity by measuring NMDA receptor activity and oxidative stress markers (e.g., malondialdehyde) .
Q. How do remimazolam’s pharmacokinetic properties influence dosing in prolonged procedures?
Remimazolam’s esterase-dependent metabolism ensures linear kinetics, avoiding prolonged sedation seen with midazolam. For multi-hour surgeries (e.g., cardiac procedures), use continuous infusion (e.g., 1 mg/kg/hr) with real-time monitoring of sedation depth (e.g., BIS index) . Adjust for hepatic impairment, as CES activity varies with liver function .
Q. How can researchers optimize remimazolam-opioid combinations to enhance safety?
- Synergy with Alfentanil : A 5 µg/kg alfentanil + 0.2 mg/kg remimazolam regimen reduces total opioid requirements, minimizing respiratory depression while stabilizing hemodynamics .
- Dose Titration : Use pharmacodynamic modeling to identify optimal ratios (e.g., remimazolam:alfentanil EC50 values) for target sedation levels .
Q. Methodological Frameworks
Q. What frameworks guide rigorous research question formulation for remimazolam studies?
- PICO : Define Population (e.g., elderly patients), Intervention (remimazolam + alfentanil), Comparison (propofol), and Outcomes (recovery time, adverse events) .
- FINER Criteria : Ensure questions are Feasible (adequate sample size), Novel (e.g., unexplored combinations with esketamine ), and Ethical (risk-benefit alignment for vulnerable populations) .
Properties
IUPAC Name |
benzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2.C6H6O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;7-10(8,9)6-4-2-1-3-5-6/h3-6,8,10-12,17H,7,9H2,1-2H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTKNJZIWGTNTE-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001415-66-2 | |
Record name | Remimazolam besylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001415662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazol[1,2-a][1,4]benzodiazepin-4-yl] propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REMIMAZOLAM BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280XQ6482H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.